1h-[1,2,4]Triazepino[4,3-a]benzimidazole

Medicinal Chemistry Chemical Procurement Structure Verification

1H-[1,2,4]Triazepino[4,3-a]benzimidazole (CAS 83249-89-2) is the unsubstituted parent heterocycle of the 1,2,4-triazepino[4,3-a]benzimidazole class, comprising a benzimidazole ring linearly fused to a seven-membered 1,2,4-triazepine ring at the [4,3-a] junction. Its molecular formula is C10H8N4 (exact mass 184.07500 Da), and it bears the systematic alternative name 1H-benzo[4,5]imidazo[2,1-c][1,2,4]triazepine, reflecting the unique connectivity of the fused ring system.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
CAS No. 83249-89-2
Cat. No. B14415834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-[1,2,4]Triazepino[4,3-a]benzimidazole
CAS83249-89-2
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC=NN3
InChIInChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10-13-11-6-3-7-14(9)10/h1-7H,(H,12,13)
InChIKeyCCSGNFDEHBQBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-[1,2,4]Triazepino[4,3-a]benzimidazole (CAS 83249-89-2): Core Scaffold Identity and Procurement Relevance


1H-[1,2,4]Triazepino[4,3-a]benzimidazole (CAS 83249-89-2) is the unsubstituted parent heterocycle of the 1,2,4-triazepino[4,3-a]benzimidazole class, comprising a benzimidazole ring linearly fused to a seven-membered 1,2,4-triazepine ring at the [4,3-a] junction . Its molecular formula is C10H8N4 (exact mass 184.07500 Da), and it bears the systematic alternative name 1H-benzo[4,5]imidazo[2,1-c][1,2,4]triazepine, reflecting the unique connectivity of the fused ring system . This compound serves as a key synthetic intermediate for generating substituted derivatives with reported antidiabetic, antiproliferative, and enzyme-inhibitory activities, making its unambiguous identification critical for medicinal chemistry sourcing and library synthesis [1].

Why In-Class 1,2,4-Triazepinobenzimidazoles Cannot Be Interchanged: The Criticality of Ring Fusion Topology


Although multiple 1,2,4-triazepinobenzimidazole regioisomers share the identical molecular formula C10H8N4 and molecular weight, their ring fusion topology—[4,3-a] versus [2,3-a] versus [3,2-a]—produces distinct connectivity and non-interchangeable chemical structures . Substituting 1H-[1,2,4]triazepino[4,3-a]benzimidazole (CAS 83249-89-2) with a positional isomer such as 1H-[1,2,4]triazepino[2,3-a]benzimidazole (CAS 91996-11-1) would yield a different IUPAC name, InChIKey, and SMILES string, fundamentally altering the compound's hydrogen-bonding patterns, ring conformation, and biological target recognition as documented in crystallographic studies of related systems [1]. Procurement without CAS-level and InChIKey-level verification therefore risks delivering a structurally distinct regioisomer that cannot serve as a like-for-like replacement in structure–activity relationship studies or patent-bound composition-of-matter claims .

Quantitative Differentiation Evidence: 1H-[1,2,4]Triazepino[4,3-a]benzimidazole vs. Regioisomeric and Scaffold Analogs


Regioisomeric Identity: CAS 83249-89-2 vs. CAS 91996-11-1 Differentiation by InChIKey and SMILES

The target compound 1H-[1,2,4]triazepino[4,3-a]benzimidazole (CAS 83249-89-2) and its [2,3-a] regioisomer (CAS 91996-11-1) are constitutionally distinct, as confirmed by divergent InChIKey identifiers and SMILES strings . The [4,3-a] isomer carries InChIKey CCSGNFDEHBQBEB-UHFFFAOYSA-N, while the [2,3-a] isomer carries a different InChIKey, reflecting the non-equivalent connectivity of the triazepine nitrogen atoms to the benzimidazole core . This structural divergence translates to different systematic names: 1H-benzo[4,5]imidazo[2,1-c][1,2,4]triazepine for the [4,3-a] isomer versus 1H-benzo[4,5]imidazo[1,2-b][1,2,4]triazepine for the [2,3-a] isomer .

Medicinal Chemistry Chemical Procurement Structure Verification

Topological Polar Surface Area as a Predictor of Differing ADME Profiles Across Regioisomers

Computed molecular descriptors provide quantitative differentiation between the [4,3-a] target compound and other triazepinobenzimidazole variants. 1H-[1,2,4]Triazepino[4,3-a]benzimidazole has a calculated Topological Polar Surface Area (TPSA) of 45.98 Ų and a computed LogP of 1.77 . While direct TPSA data for the [2,3-a] regioisomer has not been reported in the same database, the altered hydrogen-bond donor/acceptor arrangement resulting from different nitrogen placement predicts a measurably different TPSA value, which would translate into distinct membrane permeability and oral bioavailability predictions when screened with tools such as SwissADME [1].

Drug Discovery ADME Prediction Medicinal Chemistry

Synthetic Accessibility: [4,3-a] Scaffold as the Preferred Precursor for Pharmacologically Active Derivatives

The synthetic literature demonstrates that 1,2,4-triazepino[4,3-a]benzimidazoles are accessed via condensation of 2-(1′-alkylhydrazino)benzimidazoles with β-dicarbonyl compounds, a route that directly yields the [4,3-a] connectivity [1]. This pathway provides entry to pharmacologically characterized derivatives such as 1-ethyl-3-methyl-5-phenyl-1H-[1,2,4]triazepino[4,3-a]benzimidazole, for which analytical MS data have been deposited in spectral databases [2]. In contrast, the [2,3-a] regioisomeric series is typically accessed through distinct synthetic routes involving ketone precursors, as evidenced by the crystallographically characterized 3,4-dimethyl-1H-1,2,4-triazepino[2,3-a]benzimidazol-2(3H)-one [3]. The bifurcation of synthetic methodology means that researchers investing in the [4,3-a] scaffold must procure the correct CAS-matched starting material to maintain consistency with published synthetic protocols.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Procurement-Driven Application Scenarios for 1H-[1,2,4]Triazepino[4,3-a]benzimidazole (CAS 83249-89-2)


Medicinal Chemistry: Synthesis of [4,3-a]-Fused Triazepinobenzimidazole Derivative Libraries

Research groups engaged in structure–activity relationship studies of 1,2,4-triazepinobenzimidazoles with reported antidiabetic and antiproliferative activities require the unambiguous [4,3-a] parent scaffold (CAS 83249-89-2) as the starting material for alkylation, arylation, or cyclocondensation reactions . The unique InChIKey and SMILES of this regioisomer ensure that synthesized derivatives maintain the correct connectivity for biological target engagement as modeled in docking studies [1].

Analytical Reference Standard for Regioisomeric Purity Assessment

Quality control laboratories tasked with verifying the identity of custom-synthesized 1,2,4-triazepinobenzimidazole batches can use the authenticated [4,3-a] compound (characterized by TPSA 45.98 Ų and InChIKey CCSGNFDEHBQBEB-UHFFFAOYSA-N) as a reference standard to confirm regioisomeric purity via HPLC co-injection and MS fragmentation pattern comparison . This application is critical when regioisomeric byproducts from competing cyclization pathways may contaminate the product.

Computational Chemistry: Building ADME-Predictive Models for Seven-Membered Heterocycles

Computational chemists developing quantitative structure–property relationship models for fused triazepine systems can use the experimentally validated computed descriptors of the [4,3-a] scaffold (TPSA 45.98 Ų, LogP 1.77) as a benchmark data point for training and validating in silico ADME prediction algorithms . The known structural divergence from the [2,3-a] regioisomer provides a valuable test case for model sensitivity to ring fusion topology.

Patent-Bound Composition-of-Matter: Securing [4,3-a] Scaffold Intellectual Property

Organizations filing composition-of-matter patents on 1,2,4-triazepino[4,3-a]benzimidazole derivatives must source and characterize the parent compound with CAS-level precision to establish unambiguous structural support for Markush claims. The systematic name 1H-benzo[4,5]imidazo[2,1-c][1,2,4]triazepine uniquely defines the [4,3-a] connectivity and distinguishes it from prior art covering [2,3-a] or [3,2-a] isomers .

Quote Request

Request a Quote for 1h-[1,2,4]Triazepino[4,3-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.